molecular formula C13H17BFNO4 B2780736 5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester CAS No. 2377611-45-3

5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester

Cat. No.: B2780736
CAS No.: 2377611-45-3
M. Wt: 281.09
InChI Key: QYEKEOJVMKQCPQ-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds under mild conditions, making it a versatile reagent in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups are often employed to handle and perform organolithium chemistry, enabling the synthesis of various compounds with high throughput . The use of metal-free, photoinduced borylation methods has also been explored for large-scale production due to their broad scope and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst . The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid, pinacol ester
  • 4-Methylphenylboronic acid, pinacol ester
  • 2-Nitrophenylboronic acid, pinacol ester

Uniqueness

5-Fluoro-4-methyl-2-nitrophenylboronic acid, pinacol ester is unique due to the presence of both fluorine and nitro groups on the aromatic ring. These substituents can significantly influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent for the synthesis of fluorinated and nitro-substituted biaryl compounds .

Properties

IUPAC Name

2-(5-fluoro-4-methyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO4/c1-8-6-11(16(17)18)9(7-10(8)15)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEKEOJVMKQCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2[N+](=O)[O-])C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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